1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea
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Overview
Description
1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that features a bromophenyl group, a thioether linkage, and a pyrimidinyl urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting 4-bromothiophenol with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions.
Urea formation: The resulting intermediate can then be reacted with pyrimidin-2-yl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thioether and urea functionalities.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea: Similar structure with a chlorine atom instead of bromine.
1-(3-((4-Methylphenyl)thio)propyl)-3-(pyrimidin-2-yl)urea: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4OS/c15-11-3-5-12(6-4-11)21-10-2-9-18-14(20)19-13-16-7-1-8-17-13/h1,3-8H,2,9-10H2,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEXDHSXXOHORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NCCCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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